molecular formula C33H38N2O7 B6260716 rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylic acid, trans CAS No. 2307736-18-9

rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylic acid, trans

Cat. No.: B6260716
CAS No.: 2307736-18-9
M. Wt: 574.7
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Description

The compound rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylic acid, trans (hereafter referred to as the target compound) is a chiral small molecule featuring:

  • A trans-1R,3R-cyclohexyl backbone with dual protecting groups: tert-butoxycarbonyl (Boc) at the 3-amino position. 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) at the cyclohexylamino-methyl linkage.

This structure is characteristic of intermediates in peptide synthesis and drug discovery, where Boc and Fmoc groups serve as temporary protecting agents for amines during solid-phase synthesis .

Properties

CAS No.

2307736-18-9

Molecular Formula

C33H38N2O7

Molecular Weight

574.7

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural Motif Classification

The target compound belongs to a class of N-protected amino acid derivatives, sharing key features with analogues documented in the evidence:

Compound Name / Identifier Key Structural Features Molecular Weight (g/mol) Functional Groups Reference
Target compound trans-cyclohexyl, Boc/Fmoc, methylfuran-carboxylic acid ~579.6* Boc, Fmoc, carboxylic acid
4-((Fmoc)amino)-5-fluoro-2-isopropoxybenzoic acid () Fmoc-protected benzoic acid, fluoro, isopropoxy ~465.5 Fmoc, carboxylic acid
2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid () Thiophene, Fmoc, methyl ~379.4 Fmoc, carboxylic acid
1-{[(Boc)amino]-4-methylcyclohexane-1-carboxylic acid () Boc-protected cyclohexane, methyl ~285.3 Boc, carboxylic acid

Notes:

  • Fmoc/Boc dual protection in the target compound distinguishes it from most analogues, which typically feature only one protecting group. This may enhance stability during multi-step syntheses but reduce solubility in polar solvents .

Computational Similarity Metrics

Using Tanimoto coefficients and Murcko scaffold analysis ():

  • Tanimoto similarity (Morgan fingerprints):
    • Target vs. Fmoc-thiophene analogue (): ~0.65 (moderate similarity due to shared Fmoc-carboxylic acid motif).
    • Target vs. Boc-cyclohexane analogue (): ~0.55 (lower similarity due to divergent scaffolds).
  • Murcko scaffolds : The target’s cyclohexyl-furan scaffold clusters separately from benzoic acid () or thiophene () derivatives, indicating distinct chemotypes .

Bioactivity and Docking Affinity Trends

  • highlights that structurally similar compounds cluster by bioactivity profiles , driven by shared scaffolds and functional groups. For example, Fmoc-protected compounds (e.g., ) may exhibit similar protein-binding tendencies due to hydrophobic Fmoc interactions .
  • However, emphasizes that minor structural changes (e.g., furan vs. thiophene) can drastically alter docking affinities.

Key Research Findings

Dual Protection Advantage : The Boc/Fmoc combination in the target compound offers orthogonal protection, enabling selective deprotection for sequential functionalization—a feature absent in single-protected analogues .

Scaffold-Dependent Bioactivity : Despite moderate Tanimoto similarities, the methylfuran scaffold may confer unique pharmacokinetic properties (e.g., metabolic stability) compared to thiophene or benzene derivatives .

Docking Variability : ’s docking studies suggest that even small scaffold changes (furan → thiophene) could shift interactions from hydrogen bonding (furan’s oxygen) to hydrophobic contacts (thiophene’s sulfur) .

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